molecular formula C14H9NOS B2675468 (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one CAS No. 1164552-91-3

(2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B2675468
CAS No.: 1164552-91-3
M. Wt: 239.29
InChI Key: BKRNIMZTMJQFSU-JYRVWZFOSA-N
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Description

(2Z)-2-(Pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one is a heterocyclic compound featuring a benzothiophen-3(2H)-one core conjugated with a pyridin-3-ylmethylidene substituent in a Z-configuration. The compound’s synthesis typically involves condensation reactions under basic conditions, analogous to methods described for structurally related benzothiophenones (e.g., ).

Key characteristics include:

  • Molecular formula: Likely C₁₄H₉NOS (based on substitution patterns of analogs).
  • Stereochemistry: The Z-configuration at the exocyclic double bond is stabilized by intramolecular interactions, as observed in similar compounds (e.g., ).

Properties

IUPAC Name

(2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS/c16-14-11-5-1-2-6-12(11)17-13(14)8-10-4-3-7-15-9-10/h1-9H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRNIMZTMJQFSU-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CN=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one, a derivative of benzothiophene, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one is C14H9NOS. It features a benzothiophene core fused with a pyridine moiety, which contributes to its biological activity. The compound can be synthesized through various methods, including condensation reactions involving pyridine derivatives and benzothiophene.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study highlighted the efficacy of benzothiophene derivatives against different cancer cell lines, suggesting that (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one may also demonstrate similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiophene derivatives has been well-documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structure of (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one may enhance its interaction with these targets, leading to reduced inflammation in various models .

Antimicrobial Activity

Benzothiophene derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways . For example, the antibacterial activity of similar compounds was assessed using the cup plate method against various bacterial strains, showing promising results .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one. Modifications in the benzothiophene or pyridine ring can significantly influence its pharmacological properties. For instance:

Modification Effect on Activity
Substitution on the pyridine ringAlters binding affinity to biological targets
Variations in the thiophene structureModifies solubility and bioavailability

These insights can guide further synthetic efforts to enhance the therapeutic profile of this compound.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A series of benzothiophene derivatives were evaluated for their cytotoxic effects against human cancer cell lines. Results indicated that modifications in substituents led to enhanced potency against specific cancer types .
  • Anti-inflammatory Research : In a model assessing COX inhibition, certain benzothiophene derivatives demonstrated IC50 values comparable to known anti-inflammatory drugs like ibuprofen, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Evaluations : A comprehensive study tested various benzothiophene derivatives against common pathogens, revealing significant antibacterial activity that warrants further investigation into their clinical applications .

Scientific Research Applications

Research indicates that (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one exhibits significant biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of benzothiophene compounds possess antimicrobial properties. For instance, modifications to the benzothiophene structure have resulted in compounds with enhanced antibacterial efficacy against various pathogens .
  • Anthelmintic Activity : Some synthesized derivatives have shown promising results in anthelmintic screening, indicating their potential as treatments for parasitic infections. The activity was evaluated using standard protocols, showing that certain derivatives exhibit broad-spectrum efficacy .
  • Antiviral Potential : There is ongoing research into the antiviral properties of benzothiophene derivatives, particularly their ability to inhibit viral replication mechanisms. The interaction with viral polymerases has been a focus area, suggesting that these compounds could serve as leads for antiviral drug development .

Case Studies

Several studies have illustrated the applications of (2Z)-2-(pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one:

Study Objective Findings
Kallur et al. (2020) Synthesis and screening of novel benzothiophene derivativesIdentified several compounds with significant anthelmintic activity; modifications improved efficacy.
PMC8920104 (2021) Evaluation of antimicrobial propertiesDemonstrated varying degrees of microbial inhibition depending on substituents attached to the benzothiophene core.
PMC7561591 (2020) Investigation of antiviral activitySome derivatives showed potential in inhibiting viral polymerase interactions, suggesting pathways for further drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(2Z)-2-(Pyridin-3-ylmethylidene)-1-benzothiophen-3(2H)-one Benzothiophen-3(2H)-one Pyridin-3-ylmethylidene C₁₄H₉NOS* ~239.3* Pyridine ring enhances electron deficiency; potential for metal coordination.
(2Z)-2-(2-Hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one () Benzothiophen-3(2H)-one 2-Hydroxy-5-nitrobenzylidene C₁₅H₉NO₄S 299.30 Nitro group increases molecular weight and polarity; hydroxy group enables hydrogen bonding.
Leptosidin () Benzofuran-3(2H)-one 3,4-Dihydroxybenzylidene, 6-hydroxy-7-methoxy C₁₆H₁₂O₆ 300.27 Benzofuran core with multiple hydroxyl/methoxy groups; high polarity and antioxidant potential.
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones () Pyridazin-3(2H)-one Chloro, phenyl, alkyl/aryl groups Variable Variable (~250–350) Pyridazinone core with diverse substituents; synthetic flexibility for medicinal chemistry.

Note: Values marked with * are estimated based on structural analogs due to incomplete data in the provided evidence.

Key Comparisons

Core Heterocycle :

  • Benzothiophen-3(2H)-one (main compound and ): The sulfur atom in the thiophene ring increases lipophilicity compared to oxygen-containing benzofuran (Leptosidin). This may enhance membrane permeability in biological systems .
  • Pyridazin-3(2H)-one (): The nitrogen-rich core offers distinct hydrogen-bonding capabilities, often exploited in kinase inhibitors .

Nitro and Hydroxy Groups (): Enhance solubility in polar solvents and enable redox activity, relevant for prodrug design or photodynamic therapy . Methoxy and Hydroxy Groups (Leptosidin): Confer antioxidant properties, as seen in natural flavonoids .

Synthetic Accessibility: The main compound and its benzothiophenone analogs () are synthesized via base-mediated condensations, similar to pyridazinones (). However, pyridazinones require halide displacement steps, increasing synthetic complexity .

Crystallographic Analysis :

  • Structural confirmation of Z-configuration relies on tools like SHELXL () and ORTEP (). For example, the nitro-substituted analog () exhibits planar geometry stabilized by intramolecular hydrogen bonding (O–H⋯O), a feature likely absent in the pyridine-substituted compound .

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